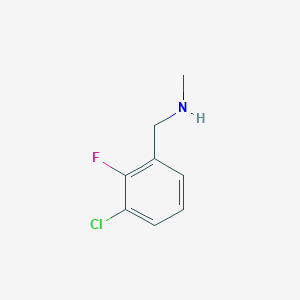

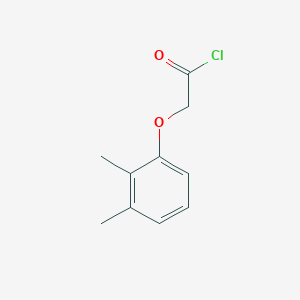

![molecular formula C13H20ClNO B1319066 4-[(Benzyloxy)methyl]piperidine hydrochloride CAS No. 301226-92-6](/img/structure/B1319066.png)

4-[(Benzyloxy)methyl]piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

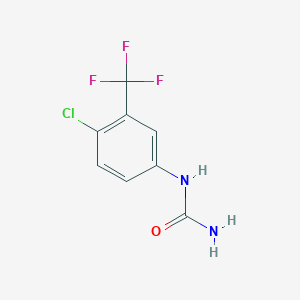

4-[(Benzyloxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19NO•HCl and a molecular weight of 241.76 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 4-[(Benzyloxy)methyl]piperidine hydrochloride can be represented by the SMILES string: C1CNCCC1COCC2=CC=CC=C2.Cl .Chemical Reactions Analysis

While specific chemical reactions involving 4-[(Benzyloxy)methyl]piperidine hydrochloride are not available, related compounds like 4-methylpiperidine have been used in the synthesis of 4-methylpiperidinoalkylthio and 4-methylpiperidinoalkoxy derivatives of (E)-chalcone .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(Benzyloxy)methyl]piperidine hydrochloride include a molecular weight of 241.76 and a molecular formula of C13H19NO•HCl .Applications De Recherche Scientifique

Pharmacological Properties and Applications

- Paroxetine hydrochloride, a derivative of 4-[(Benzyloxy)methyl]piperidine hydrochloride, is noted for its use as a selective serotonin reuptake inhibitor. This compound is involved in treating various disorders, including depression, anxiety, and posttraumatic stress disorder. Its physicochemical properties, spectroscopic data, and pharmacokinetics are well-documented, highlighting its significance in pharmacological research (Germann, Ma, Han, & Tikhomirova, 2013).

Synthesis and Chemical Analysis

- Novel derivatives of 4-[(Benzyloxy)methyl]piperidine have been synthesized and evaluated for their anti-acetylcholinesterase activity. These compounds have shown promising results as inhibitors of acetylcholinesterase, making them potential candidates for treating conditions like dementia (Sugimoto et al., 1990).

- A study on the metabolic activity of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride in obese rats indicated its potential role in reducing food intake and weight gain. This highlights its possible applications in weight management research (Massicot, Steiner, & Godfroid, 1985).

- The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, which can serve as building blocks in medicinal chemistry, have been developed. This indicates the compound's utility in creating advanced pharmaceuticals (Logvinenko, Dolovanyuk, & Kondratov, 2021).

Spectroscopic Analysis and Drug Impurities

- The compound has been used in the study of degradation impurities of Paroxetine Hydrochloride Hemihydrate, an active pharmaceutical ingredient. Spectral data of the impurities were collected and analyzed, showing the compound's role in ensuring drug quality and safety (Munigela et al., 2008).

Miscellaneous Applications

- Research has explored the synthesis of novel piperidine derivatives with antioxidant and antimicrobial potential. These studies open avenues for the use of 4-[(Benzyloxy)methyl]piperidine hydrochloride in developing new therapeutic agents with antioxidant and antimicrobial properties (Harini et al., 2014).

Propriétés

IUPAC Name |

4-(phenylmethoxymethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13;/h1-5,13-14H,6-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIQHCJXMIHEQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593237 |

Source

|

| Record name | 4-[(Benzyloxy)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Benzyloxy)methyl]piperidine hydrochloride | |

CAS RN |

301226-92-6 |

Source

|

| Record name | 4-[(Benzyloxy)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

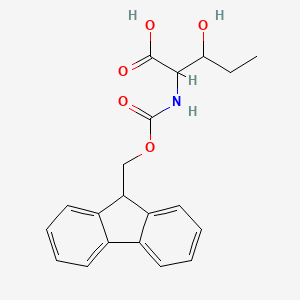

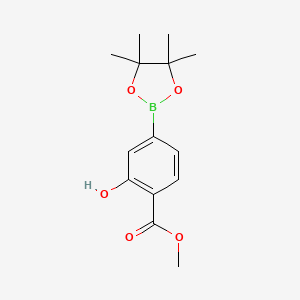

![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1319012.png)

![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)